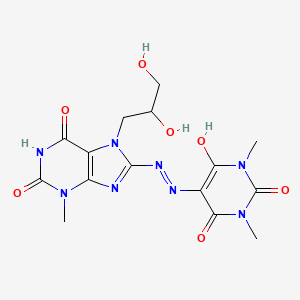
5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C15H18N8O7 and its molecular weight is 422.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
This compound is involved in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, a study by Gobouri, Mohamed, and Amin (2016) explored the synthesis of functionalized derivatives of this compound, which may possess significant biological activity (Gobouri, Mohamed, & Amin, 2016).
Coordination Ability and Catalytic Activity
The compound also plays a role in the synthesis of complexes with metals like CuII and CoII/III. These complexes have been studied for their catalytic activity, particularly in the peroxidative oxidation of alkanes. Palmucci et al. (2015) conducted research demonstrating the various coordination modes and electrochemical behaviors of these complexes (Palmucci et al., 2015).
Molecular Modeling and Anticancer Potential
Another fascinating application is in the field of anticancer drug development. The stereoisomers of compounds derived from this chemical have been studied for their potential as DNA intercalators and leads for new anticancer drugs. Santana et al. (2020) conducted a study on chromene derivatives that suggest their application in this domain (Santana et al., 2020).
Weak Interactions and Molecular Structures
Research by Khrustalev, Krasnov, and Timofeeva (2008) delves into the weak interactions in derivatives of barbituric acid, which includes structures related to the compound . They discuss how these interactions influence molecular structures (Khrustalev, Krasnov, & Timofeeva, 2008).
Nucleoside Synthesis
Leonard and Carraway (1966) explored the synthesis of “Reversed” Nucleosides using derivatives related to this compound, highlighting its significance in nucleoside chemistry (Leonard & Carraway, 1966).
Molecular Interactions and Crystal Structures
A study by da Silva et al. (2005) focused on the crystal structures of derivatives of 1,3-dimethylpyrimidine, which includes compounds related to the one . They explored the intermolecular interactions in these structures (da Silva et al., 2005).
Role in Food and Living Organisms
Methylglyoxal, a compound related to this chemical, has been studied in the context of food and living organisms. Nemet, Varga-Defterdarović, and Turk (2006) researched its formation and effects, noting its relevance in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
特性
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O7/c1-20-9-8(10(26)17-14(20)29)23(4-6(25)5-24)13(16-9)19-18-7-11(27)21(2)15(30)22(3)12(7)28/h6,24-25,27H,4-5H2,1-3H3,(H,17,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYHWLSNUBBJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

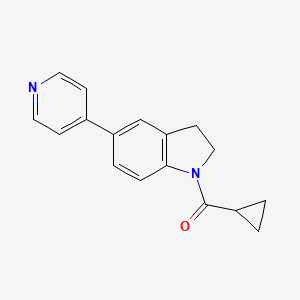
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)
![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)

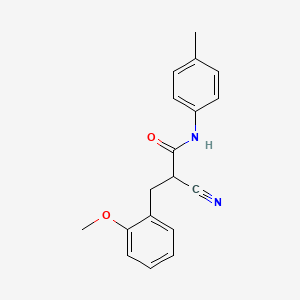
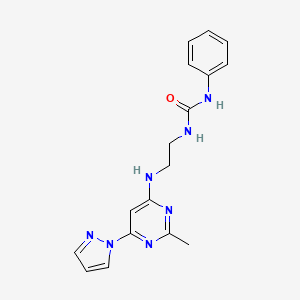
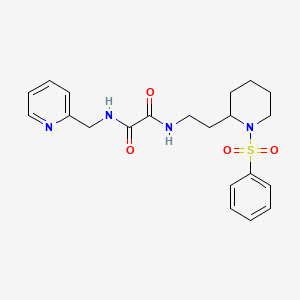
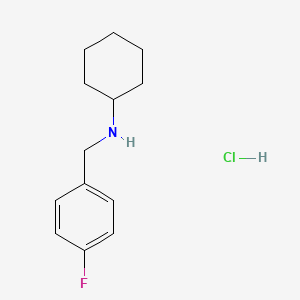
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
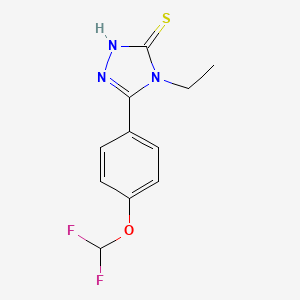
![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)